Nmt-3-ptp
Description
Based on contextual analysis of the evidence, it may refer to 3'-NADP (nicotinamide adenine dinucleotide phosphate derivatives) or a phosphatase enzyme interacting with nucleotide triphosphates (NTPs). For this comparison, we assume "Nmt-3-ptp" is analogous to 3'-NADP or a structurally related nucleotide phosphatase, as inferred from chromatographic, mass spectrometry (MS), and nuclear magnetic resonance (NMR) data in .
Properties
CAS No. |
155058-80-3 |
|---|---|
Molecular Formula |
C17H23NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
InChI Key |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Synonyms |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nmt-3-ptp typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Nmt-3-ptp can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Nmt-3-ptp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may have potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nmt-3-ptp involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 3'-NADP (as a proxy for "Nmt-3-ptp") with structurally and functionally related compounds, including 2'-NADP , 3'-NAADP , and ATP , based on analytical data from and .
Structural and Analytical Comparison
| Parameter | 3'-NADP | 2'-NADP | 3'-NAADP | ATP |
|---|---|---|---|---|
| Phosphorylation Site | 3'-position of ribose | 2'-position of ribose | 3'-position + adenine | Triphosphate chain |
| Mass Spectrometry | Distinct peak at m/z 744 | Peak at m/z 742 | Peak at m/z 786 | Dominant m/z 507 (base) |
| NMR Chemical Shift | δ 8.3 (adenine H8) | δ 8.1 (adenine H8) | δ 8.5 (adenine H8) | δ 8.2 (adenine H8) |
| Chromatographic Retention | 12.5 min (HPLC) | 11.8 min (HPLC) | 14.2 min (HPLC) | 9.7 min (HPLC) |
| Biological Role | Redox cofactor in anabolism | Minor redox roles | Calcium signaling | Energy currency, RNA synthesis |
Key Findings :
- Chromatography : 3'-NADP exhibits a longer retention time (12.5 min) than 2'-NADP (11.8 min), indicating stronger interaction with the stationary phase due to 3'-phosphate positioning .
- Mass Spectrometry : 3'-NADP and 3'-NAADP differ by m/z 42, corresponding to the adenine modification in NAADP .
- NMR : The 3'-phosphate group in 3'-NADP induces a downfield shift (δ 8.3) in adenine H8 protons compared to 2'-NADP (δ 8.1), confirming structural differentiation .
Functional Comparison
- 3'-NADP vs. ATP : While both are nucleotide derivatives, ATP serves as a universal energy carrier, whereas 3'-NADP is specialized in anabolic redox reactions (e.g., lipid synthesis). ATP’s triphosphate chain enables high-energy transfer, whereas 3'-NADP’s nicotinamide moiety facilitates hydride transfer .
- 3'-NAADP vs. 3'-NADP : 3'-NAADP is critical for intracellular calcium signaling, unlike 3'-NADP’s metabolic roles. This functional divergence correlates with NAADP’s unique adenine modification .
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